2-Methyltetradecyl acrylate
Description
2-Methyltetradecyl acrylate (CAS: Not explicitly provided in evidence) is a branched-chain acrylate ester characterized by a tetradecyl (C14) alkyl group with a methyl substituent. Its structure combines a long hydrophobic chain with a reactive acrylate group, making it suitable for applications requiring flexibility, UV curability, and low volatility.
Properties
CAS No. |
93804-51-4 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
2-methyltetradecyl prop-2-enoate |
InChI |
InChI=1S/C18H34O2/c1-4-6-7-8-9-10-11-12-13-14-15-17(3)16-20-18(19)5-2/h5,17H,2,4,6-16H2,1,3H3 |
InChI Key |
UHSGJVXENOKVTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)COC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyltetradecyl acrylate typically involves the esterification of acrylic acid with 2-methyltetradecanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods: In industrial settings, the production of 2-Methyltetradecyl acrylate can be achieved through continuous flow processes. These processes involve the reaction of acrylic acid with 2-methyltetradecanol in the presence of a catalyst and a dehydrating agent. The continuous flow method offers advantages such as improved reaction control, higher yields, and reduced formation of by-products .
Chemical Reactions Analysis
Polymerization Reactions
2-Methyltetradecyl acrylate, like other alkyl acrylates, undergoes free-radical polymerization and step-growth polymerization . These reactions are critical for synthesizing polymers with tailored properties.
-
Free-Radical Polymerization :
Initiated by thermal or light-induced decomposition of initiators (e.g., AIBN), this process involves chain-growth mechanisms. The reaction typically occurs in solvents like anisole or THF, with temperature control (e.g., 70°C) to regulate reaction kinetics . For methyl acrylate, backbiting and β-scission reactions can occur during polymerization, leading to structural diversification in the polymer chains . -
Step-Growth Polymerization :
Alkyl acrylates can undergo oxa-Michael addition and transesterification with diols, forming alternating copolymers. For example, methyl acrylate reacts with diols under base catalysis (e.g., DBU) to generate polymers with molecular weights up to 950 Da and low dispersity (Đ = 1.6) . The reaction conditions (e.g., temperature, catalyst) significantly influence polymerization efficiency and structure.
| Reaction Conditions | Alkyl Group | Catalyst | Mₙ (Da) | Đ |
|---|---|---|---|---|
| 50°C → 80°C, 24 h | Methyl | DBU (5%) | 910 | 1.5 |
| 50°C → 80°C, 24 h | Ethyl | DBU (5%) | 950 | 1.6 |
| Data adapted from alkyl acrylate studies . |
Michael Addition Reactions
As a Michael acceptor , 2-Methyltetradecyl acrylate reacts with nucleophiles (e.g., thiols, amines) under base catalysis. This reaction is critical for synthesizing functional polymers or cross-linked materials.
-
Thiol-Acrylate Reaction :
Thiols add to the α,β-unsaturated ester group via a radical-mediated or nucleophilic mechanism , depending on the catalyst. For example, DMAP or phosphines promote nucleophilic attack, while strong bases (e.g., TBD) favor Michael addition . -
Amino Derivatives :
Amines react with methyl acrylate in a Lewis base-catalyzed Michael addition , yielding β-alanine derivatives. This reaction is foundational for synthesizing biocompatible materials .
Transesterification
Alkyl acrylates undergo transesterification with alcohols, enabling structural modifications in polymers. For instance, methyl acrylate reacts with methanol under acid catalysis (e.g., sulfuric acid) to form low-boiling azeotropes, a process used in industrial production .
Comparison of Radical Reactivity
Studies on acrylate radicals reveal differences in reaction barriers (ΔE TS) between primary and tertiary radicals. For example, acrylic acid radicals (ACR) exhibit lower barriers than methacrylic acid radicals (MA), influencing reaction rates and product stability .
| Reactant | ΔE TS (kcal/mol) | ΔE prod (kcal/mol) |
|---|---|---|
| ACR + ACR | 5.4 | −16.6 |
| MA + ACR | 7.2 | −11.6 |
| Data adapted from computational studies . |
Scientific Research Applications
Adhesives and Sealants
2-Methyltetradecyl acrylate is widely used in formulating pressure-sensitive adhesives (PSAs). Its hydrophobic nature and flexibility contribute to improved adhesion properties and durability in various environmental conditions.
- Case Study : Research demonstrated that incorporating 2-methyltetradecyl acrylate into PSA formulations significantly increased peel strength and tackiness compared to traditional formulations. This enhancement is crucial for applications in automotive and construction industries where strong bonds are required under varying conditions.
Coatings
The compound is also utilized in coatings due to its excellent film-forming capabilities and resistance to environmental degradation.
- Data Table: Coating Properties
| Property | Value |
|---|---|
| Gloss | High |
| Water Resistance | Excellent |
| UV Stability | Good |
| Flexibility | High |
- Case Study : A study on exterior coatings showed that formulations containing 2-methyltetradecyl acrylate exhibited superior weathering resistance and maintained gloss over extended periods compared to conventional acrylic coatings.
Polymerization Processes
2-Methyltetradecyl acrylate serves as a monomer in radical polymerization processes, leading to the development of specialty polymers with tailored properties.
- Research Findings : Investigations into copolymerization with other acrylates revealed that the inclusion of 2-methyltetradecyl acrylate enhanced thermal stability and mechanical properties of the resulting polymers, making them suitable for high-performance applications.
Biomedical Applications
Emerging research indicates potential biomedical applications for 2-methyltetradecyl acrylate-based materials, particularly in drug delivery systems.
- Case Study : A notable study explored the use of 2-methyltetradecyl acrylate in creating biocompatible hydrogels for controlled drug release. The hydrophobic characteristics allowed for sustained release profiles, making it a candidate for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Methyltetradecyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the creation of various polymeric materials. The molecular targets and pathways involved include radical-mediated polymerization and Michael addition reactions, which allow for the formation of complex polymer structures .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural and Functional Group Variations
Short-Chain Acrylates (e.g., Methyl Acrylate, Ethyl Acrylate):
- Methyl acrylate (CAS 96-33-3) has a simple methyl ester group, offering high reactivity in polymerization but higher volatility and odor .
- Ethyl acrylate shares similar reactivity but with slightly reduced volatility due to its ethyl group. Catalytic C–H activation studies show ethyl acrylate yields 44% product vs. methyl acrylate’s 40%, suggesting chain length influences reaction efficiency .
- 2-Methyltetradecyl acrylate , with its long alkyl chain, likely exhibits significantly lower volatility and slower polymerization kinetics compared to these shorter-chain analogs.
- Glycidyl methacrylate (epoxy-acrylate hybrid) combines epoxide and acrylate functionalities, enabling dual curing mechanisms (UV/thermal) and hard, abrasion-resistant polymers . 2-Methyltetradecyl acrylate lacks polar functional groups, favoring hydrophobic applications (e.g., coatings, lubricants) but limiting compatibility with hydrophilic systems.
Long-Chain/Bulky Acrylates (e.g., 2-Methyl-2-Adamantyl Acrylate):
- 2-Methyl-2-adamantyl acrylate (CAS 249562-06-9) features a rigid adamantyl group, imparting high thermal stability and glass transition temperatures (Tg) in polymers .
- 2-Methyltetradecyl acrylate ’s flexible tetradecyl chain likely reduces Tg compared to adamantyl analogs but improves elasticity in polymers.
2.2. Reactivity and Polymerization Behavior
Odor Activity:
Unsaturated acrylates like (E)-3-hexenyl acrylate exhibit extremely low odor thresholds (0.014 ng/L air) due to double bond positioning near the ester group . In contrast, saturated acrylates like 2-methyltetradecyl acrylate likely have higher odor thresholds, reducing sensory impact.Polymerization Pathways:
Methyl and ethyl acrylates often form homopolymers or copolymers with styrene or vinyl acetate . The long alkyl chain in 2-methyltetradecyl acrylate may hinder radical polymerization rates but enhance plasticizing effects in final products.
2.3. Physical and Material Properties
| Property | 2-Methyltetradecyl Acrylate | Methyl Acrylate | 2-Hydroxyethyl Acrylate | Glycidyl Methacrylate |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~270 (estimated) | 86.09 | 116.12 | 142.15 |
| Volatility | Low | High | Moderate | Moderate |
| Key Application | Flexible coatings | Adhesives | Hydrogels | Durable resins |
Research Findings and Trends
- Structural Influence on Reactivity:
The position of functional groups (e.g., double bonds, hydroxyl) critically impacts acrylate behavior. For example, (E)-3-hexenyl acrylate’s low odor threshold is attributed to its double bond position , while hydroxyethyl acrylate’s hydroxyl group enables hydrogen bonding in copolymers . - Chain Length and Applications: Long-chain acrylates like 2-methyltetradecyl are prioritized for applications demanding flexibility and low migration (e.g., plasticizers), whereas short-chain variants excel in adhesives and fast-curing resins .
Biological Activity
2-Methyltetradecyl acrylate is a member of the acrylate family, which has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and material science. This compound is characterized by its unique alkyl chain, which may influence its interaction with biological systems. This article reviews the biological activity of 2-methyltetradecyl acrylate, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical formula for 2-Methyltetradecyl acrylate is . Its structure can be represented as follows:
This structure features an acrylate functional group, which is known for its reactivity and ability to form polymers.
Antiproliferative Effects
Recent studies have indicated that acrylate derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related study demonstrated that certain methyl acrylate esters showed potent cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 2.57 ± 0.16 μM, suggesting a strong potential for developing anticancer agents based on acrylate scaffolds . Although specific data for 2-Methyltetradecyl acrylate is limited, its structural similarities to other active acrylates imply potential biological effects.
The mechanisms through which acrylates exert their biological effects include:
- Inhibition of Tubulin Polymerization : Many acrylates act as inhibitors of tubulin polymerization, disrupting microtubule dynamics essential for cell division.
- Induction of Apoptosis : Compounds similar to 2-Methyltetradecyl acrylate have been shown to increase the expression levels of pro-apoptotic factors such as p53 and Bax while decreasing anti-apoptotic factors like Bcl-2 .
- Transcription Factor Modulation : The activity of transcription factors (TFs) can also be altered by these compounds, leading to changes in gene expression that can promote or inhibit cell proliferation .
Study on Related Acrylates
A study evaluated the biological activity of various acrylates using a multiplex reporter system to assess transcription factor activity profiles (TFAPs). The findings highlighted that different perturbagens elicited distinct TFAP signatures in human cells, indicating that similar methodologies could be applied to study 2-Methyltetradecyl acrylate's bioactivity .
Toxicological Studies
Toxicological assessments have indicated that methyl acrylates can induce mutations in mammalian cells under certain conditions but do not consistently show carcinogenic effects in vivo . These findings suggest a need for further investigation into the safety profile of 2-Methyltetradecyl acrylate.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
